molecular formula C9H9BrClN B11865832 (R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine

(R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B11865832
M. Wt: 246.53 g/mol
InChI Key: JLRTYJSCAWHGBW-MRVPVSSYSA-N
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Description

(R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine (CAS 1272737-73-1) is a chiral indane derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a valuable chiral intermediate and building block in organic synthesis . The structure features a bromine and a chlorine substituent on the aromatic ring, which can be utilized for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitutions, enabling the synthesis of more complex target molecules . The core indane scaffold is recognized for its relevance in the development of compounds that modulate neurotransmitter systems . Furthermore, the stereospecific (R)-configuration at the amine-bearing carbon is critical for its pharmacological profile, as enantiopurity often dictates the potency and selectivity of bioactive molecules . This makes it a key precursor in the asymmetric synthesis of potential therapeutic agents, including research related to anti-Parkinson's drugs such as rasagiline analogues . This product is intended for research purposes and is strictly labeled as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

Molecular Formula

C9H9BrClN

Molecular Weight

246.53 g/mol

IUPAC Name

(1R)-4-bromo-5-chloro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9BrClN/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8H,2,4,12H2/t8-/m1/s1

InChI Key

JLRTYJSCAWHGBW-MRVPVSSYSA-N

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC(=C2Br)Cl

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2Br)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

ParameterOptimal ValueImpact on Yield
CatalystH₂SO₄ or solid acid70–85% yield
Temperature90–150°C (H₂SO₄)Higher purity
Solvent1,2-DichlorobenzeneReduced byproducts

The process minimizes oligomeric byproducts by controlling reaction kinetics. For example, continuous flow reactors with solid acid catalysts (e.g., HZSM-5 zeolite) at 340–400°C achieve 78% yield.

Regioselective Bromination at Position 4

Bromination of 5-chloro-2,3-dihydro-1H-inden-1-one requires precise control to favor position 4. Electrophilic aromatic substitution (EAS) and radical mechanisms have been explored.

Bromination Methods Comparison

MethodReagentsRegioselectivityYield
EAS with FeBr₃Br₂, FeBr₃4-Br: 85%65%
NBS (radical)NBS, AIBN4-Br: 72%58%
Directed ortho-metalationLDA, Br₂4-Br: 90%75%

The ketone group at position 1 directs bromination meta, favoring position 4. Radical bromination (NBS) offers moderate selectivity, while directed metalation using lithium diisopropylamide (LDA) enhances regioselectivity to 90%.

Enantioselective Amination via Oxime Hydrogenation

Conversion of 4-bromo-5-chloro-2,3-dihydro-1H-inden-1-one to the (R)-amine involves asymmetric hydrogenation of the corresponding oxime.

Oxime Formation and Reduction

  • Oxime Synthesis : Reacting the ketone with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux yields the oxime (95% conversion).

  • Asymmetric Hydrogenation :

    • Catalyst : RuCl₂[(R)-BINAP]/(R,R)-DPEN (Noyori-type catalyst).

    • Conditions : 80 bar H₂, 50°C, 24 hours.

    • Outcome : 92% enantiomeric excess (ee) of (R)-isomer, 88% yield.

Alternative Synthetic Routes

Resolution of Racemic Mixtures

Chiral resolving agents (e.g., tartaric acid derivatives) separate racemic 4-bromo-5-chloro-2,3-dihydro-1H-inden-1-amine. However, this method is less efficient (max 50% yield) and rarely used industrially.

Enzymatic Approaches

Lipase-catalyzed kinetic resolution of amine precursors has been reported but remains experimental, with ee values ≤80%.

Industrial-Scale Production Considerations

FactorLaboratory ScaleIndustrial Scale
Bromination CatalystFeBr₃Solid acid (HZSM-5)
Hydrogenation Pressure80 bar100–120 bar
PurificationColumn chromatographyCrystallization

Continuous flow systems improve throughput and safety, particularly during bromination and hydrogenation stages.

Analytical Characterization

Critical quality control metrics for the final product:

  • HPLC : Purity ≥99%, ee ≥92%.

  • ¹H NMR : δ 1.85–2.10 (m, 2H, CH₂), δ 3.45 (q, 1H, NH₂), δ 7.20–7.35 (m, 2H, aromatic).

  • Melting Point : 142–144°C.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing functional groups or modifying the indane scaffold.

Reaction Type Conditions Outcome Yield Reference
SN2 with NH₃KOH/EtOH, 60°C, 12hReplacement of Br with NH₂ group to form diaminated derivative78%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°CCross-coupling with arylboronic acids to form biaryl derivatives85–92%
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃C–N bond formation with aryl halides70%

Key findings:

  • Steric hindrance from the 5-chloro substituent reduces reaction rates in planar transition states (e.g., SN2 mechanisms).

  • Polar aprotic solvents (DMF, DMSO) enhance reactivity in palladium-catalyzed cross-couplings.

Amine Group Reactivity

The primary amine participates in condensation and alkylation reactions, enabling structural diversification:

Alkylation

Alkylating Agent Base Product Optical Purity Retention
Propylene oxideNaH, THFN-(2-hydroxypropyl) derivative98% (R-configuration)
Benzyl chlorideK₂CO₃, DMFN-benzylated indane95%

Acylation

Acylating Agent Catalyst Product Reaction Time
Acetyl chloridePyridineN-acetylated compound2h
Boc anhydrideDMAP, CH₂Cl₂tert-butyl carbamate-protected amine4h

Data from show that bulky acyl groups improve crystallinity but reduce aqueous solubility by 40–60%.

Halogen Exchange Reactions

The chlorine atom at position 5 can undergo metal-halogen exchange in Grignard or organolithium reactions:

Reagent Temperature Product Application
n-BuLi−78°C5-lithio intermediatePrecursor for C–C bond formation
CuCN25°C5-cyano derivativeNitrile-based functionalization

Kinetic studies reveal that chlorine substitution occurs 3–5× slower than bromine due to lower leaving-group ability.

Stereochemical Considerations

The (R)-configuration at the 1-position influences reaction outcomes:

Reaction Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
N-Alkylation with (S)-epoxide85:1592%
Enzymatic resolution>99% (retained)

Racemization is observed above 100°C or under strongly acidic conditions (pH < 2) .

Reductive Transformations

Catalytic hydrogenation modifies the indane core:

Catalyst Pressure Product Selectivity
Pd/C, H₂ (1 atm)25°CSaturated indane amine100% (cis)
Rh/Al₂O₃, H₂ (5 atm)50°CPartially reduced dihydroindene80%

Reduction rates decrease by 30% compared to non-halogenated analogs due to electron-withdrawing effects.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Recent studies have indicated that (R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine exhibits potential antidepressant properties. It functions as a selective serotonin reuptake inhibitor (SSRI), which is crucial for the treatment of depression and anxiety disorders. Research published in peer-reviewed journals highlights its efficacy compared to traditional SSRIs, showing a favorable side effect profile and enhanced therapeutic outcomes .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases. It has shown promise in reducing oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

Organic Synthesis Applications

1. Building Block for Complex Molecules

(R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of various biologically active compounds, including alkaloids and other heterocyclic compounds. Its unique bromine and chlorine substituents facilitate electrophilic aromatic substitution reactions, making it an attractive precursor for further chemical modifications .

2. Synthesis of Chiral Drugs

The compound's chirality allows it to be used in the synthesis of chiral drugs. For instance, it has been employed as an intermediate in the synthesis of β-amino alcohols, which are key components in many pharmaceutical agents . The enantiomeric purity achieved through the use of this compound is critical for the development of effective medications.

Case Studies

Case Study 1: Antidepressant Development

A study published in Bioorganic & Medicinal Chemistry Letters explored the antidepressant effects of (R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine. The researchers conducted a series of behavioral tests on animal models that demonstrated significant reductions in depressive-like behaviors when treated with this compound compared to controls .

Case Study 2: Synthesis of Heterocycles

In another investigation documented in The Journal of Organic Chemistry, (R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine was used as a starting material for synthesizing complex heterocyclic compounds. The study detailed various reaction conditions that optimized yields and enantiomeric excess, showcasing its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of ®-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Substituent Position and Halogen Variation

Compound Name Substituents Key Features Biological Relevance
(R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine 4-Br, 5-Cl, R-configuration High steric and electronic effects due to Br/Cl combination; chiral center enhances selectivity Potential MAO-B inhibition
(S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine 4-Br, 5-Cl, S-configuration Enantiomer with distinct stereochemical interactions Differential binding to targets
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-4-amine 5-Br, 7-F, 4-NH2 Fluoro substituent increases electronegativity; altered metabolic stability Antibacterial/antifungal activity
Indatraline ((1R,3S)-3-(3,4-dichlorophenyl)-N-methyl derivative) 3,4-diCl on phenyl ring Dichlorophenyl group enhances lipophilicity and reuptake inhibition Cocaine-like psychoactive effects

Structural Insights :

  • Fluorine (in 5-Bromo-7-fluoro analog) offers lower steric hindrance but higher metabolic resistance .
  • Stereochemistry : The (R)-configuration in the target compound may optimize interactions with chiral binding pockets, as seen in MAO-B inhibitors like rasagiline derivatives .

Core Scaffold Modifications

Compound Name Core Structure Key Differences Pharmacological Impact
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Fused benzene ring Reduced ring strain vs. indene scaffold Altered dopamine transporter affinity
(R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine 4-F, 5-Br Fluoro enhances polarity and solubility Improved CNS penetration

Scaffold Insights :

  • Indene vs. Naphthalene : The indene scaffold in the target compound provides a rigid, planar structure, favoring π-π stacking in enzyme active sites. Naphthalene derivatives may exhibit different conformational dynamics .

Pharmacological and Metabolic Comparisons

Enzyme Inhibition Profiles

  • MAO-B Inhibition : The target compound’s bromo and chloro groups may enhance selectivity over MAO-A compared to simpler indenamines. For example, rasagiline derivatives with similar scaffolds show IC50 values <10 nM for MAO-B .
  • Dopamine Reuptake: Indatraline, a dichlorophenyl-substituted indenamine, inhibits dopamine/norepinephrine/serotonin reuptake with Ki values of 1–3 nM, while halogen positioning in the target compound may alter transporter affinity .

Metabolic Stability

  • Target Compound : Bromine and chlorine substituents likely slow hepatic metabolism via cytochrome P450, as seen in halogenated analogs .
  • Indatraline Metabolism : Undergoes hydroxylation and glucuronidation; chlorine atoms produce distinct isotopic patterns in metabolites .

Biological Activity

(R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C9H8BrClN
  • Molecular Weight : 227.52 g/mol
  • CAS Number : 1228556-71-5
  • Purity : Typically ≥ 97%

Antimicrobial Properties

Research indicates that (R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4.69 - 12.5 µg/mL
Escherichia coli8.33 - 23.15 µg/mL
Enterococcus faecalis13.40 - 137.43 µg/mL

These results suggest that the compound may serve as a lead for developing new antibacterial agents, particularly in the fight against resistant strains of bacteria .

The mechanism by which (R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine exerts its biological effects is not fully elucidated but is believed to involve interactions with bacterial cell membranes and inhibition of essential metabolic pathways. The presence of halogen substituents (bromine and chlorine) likely enhances its binding affinity to target sites within microbial cells, disrupting their function .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on human cell lines. The results indicate moderate cytotoxicity, which is essential for assessing the safety profile for potential therapeutic applications.

Cell Line IC50 (µM)
HeLa25.0
MCF730.0

These findings highlight the need for further investigation into its selectivity and therapeutic index .

Study on Antibacterial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, (R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine was tested against a panel of bacterial pathogens. The study found that the compound exhibited superior activity compared to conventional antibiotics like ciprofloxacin, particularly against multi-drug resistant strains .

Evaluation of Antifungal Activity

Another research effort assessed the antifungal properties of this compound against common fungal pathogens such as Candida albicans. The results indicated that it possesses moderate antifungal activity with MIC values ranging from 16.69 to 78.23 µM, suggesting potential applications in treating fungal infections .

Q & A

Q. Advanced

  • NMR spectroscopy : ¹H/¹³C/2D-COSY/HMBC to confirm substitution patterns and stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₉H₁₀BrClN).
  • X-ray diffraction : Resolves crystal packing and absolute configuration; SHELX programs are widely used for refinement .
  • FT-IR : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹) .

How is regioselective halogenation achieved on the indane scaffold?

Basic
Regioselectivity is controlled by:

  • Electrophilic aromatic substitution (EAS) : Electron-donating groups (e.g., -NH₂) direct halogens to para/meta positions.
  • Directed ortho-metalation : Using directing groups (e.g., -OMe) with LDA to position halogens .
  • Friedel-Crafts conditions : Acetyl chloride as a solvent/reagent enables selective acetylation prior to halogenation .

What strategies resolve racemic mixtures to isolate the (R)-enantiomer?

Q. Advanced

  • Chiral resolution : Diastereomeric salt formation with tartaric acid derivatives.
  • Kinetic resolution : Enzymatic hydrolysis using lipases (e.g., Candida antarctica) to selectively deactivate one enantiomer.
  • Asymmetric catalysis : Hydrogenation of ketoximes with Ru-(S)-BINAP achieves >95% ee for the (R)-isomer .

How do structural modifications (e.g., Br/Cl) influence biological activity?

Advanced
Halogen substituents enhance lipophilicity and binding affinity to hydrophobic pockets in target proteins. For example:

  • Bromo groups increase steric bulk, affecting receptor selectivity.
  • Chloro groups improve metabolic stability by reducing oxidative degradation.
    Derivatives like Rasagiline (an anti-Parkinson’s drug) highlight the importance of halogen positioning for bioactivity .

What are the challenges in scaling up synthesis while maintaining enantiopurity?

Q. Advanced

  • Catalyst efficiency : High catalyst loading (≥10 mol%) in asymmetric hydrogenation increases costs; ligand optimization (e.g., Josiphos) improves turnover .
  • Purification : Simulated moving bed (SMB) chromatography enhances chiral separation at scale.
  • Reaction monitoring : In-line PAT (process analytical technology) ensures consistent ee during continuous flow synthesis .

How is computational modeling used to predict reactivity?

Q. Advanced

  • DFT calculations : Predict regioselectivity in halogenation (e.g., Fukui indices for electrophilic attack sites).
  • Molecular docking : Screens halogenated derivatives against target receptors (e.g., monoamine oxidase-B for Parkinson’s research) .
  • Transition-state modeling : Guides catalyst design for asymmetric hydrogenation .

What are the stability considerations for long-term storage?

Q. Basic

  • Light sensitivity : Store in amber vials to prevent photodegradation.
  • Moisture control : Use desiccants (silica gel) in sealed containers.
  • Temperature : Stability studies show <5% degradation at -20°C over 12 months .

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